1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose
Brand Name:
Vulcanchem
CAS No.:
57783-80-9
VCID:
VC0014387
InChI:
InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30+,31+,32-,33?,34-/m1/s1
SMILES:
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Molecular Formula:
C₃₄H₃₄O₆
Molecular Weight:
538.63
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose
CAS No.: 57783-80-9
Cat. No.: VC0014387
Molecular Formula: C₃₄H₃₄O₆
Molecular Weight: 538.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57783-80-9 |
|---|---|
| Molecular Formula | C₃₄H₃₄O₆ |
| Molecular Weight | 538.63 |
| IUPAC Name | (4aR,6R,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
| Standard InChI | InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30+,31+,32-,33?,34-/m1/s1 |
| SMILES | C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator